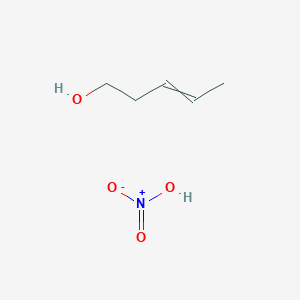
Nitric acid;pent-3-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nitric acid; pent-3-en-1-ol is an organic compound that combines the properties of nitric acid and pent-3-en-1-ol. Nitric acid is a strong mineral acid known for its oxidizing properties, while pent-3-en-1-ol is an aliphatic alcohol with a double bond in its structure. The combination of these two compounds results in a unique chemical entity with distinct properties and applications.
Synthetic Routes and Reaction Conditions:
Laboratory Synthesis: Pent-3-en-1-ol can be synthesized by reacting pentene with water or alcohol in the presence of an acid or base catalyst.
Industrial Production: Industrial production of nitric acid typically involves the catalytic oxidation of ammonia to produce nitrogen dioxide, which is then absorbed in water to form nitric acid.
Types of Reactions:
Oxidation: Nitric acid is a strong oxidizing agent and can oxidize various organic and inorganic compounds.
Reduction: Pent-3-en-1-ol can be reduced to pentanol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nitric acid can participate in nitration reactions, where it introduces nitro groups into organic molecules.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and hydrogen gas (H2) in the presence of a nickel catalyst are commonly used.
Substitution: Nitration reactions typically require concentrated nitric acid and sulfuric acid as a catalyst.
Major Products:
Oxidation of Pent-3-en-1-ol: Produces pent-3-enal or pentanoic acid.
Reduction of Pent-3-en-1-ol: Produces pentanol.
Nitration Reactions: Produce nitro compounds depending on the substrate.
Scientific Research Applications
Nitric acid; pent-3-en-1-ol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of nitric acid; pent-3-en-1-ol involves its ability to participate in various chemical reactions:
Comparison with Similar Compounds
Pent-3-en-2-ol: Another aliphatic alcohol with a double bond, but with the hydroxyl group on the second carbon.
But-3-en-1-ol: A shorter chain alcohol with similar properties but different reactivity due to its shorter carbon chain.
Pentanoic Acid: The fully oxidized form of pent-3-en-1-ol, lacking the double bond.
Uniqueness:
Nitric Acid; Pent-3-en-1-ol: Combines the oxidizing power of nitric acid with the reactivity of an unsaturated alcohol, making it a versatile reagent in organic synthesis and industrial applications
This comprehensive overview highlights the unique properties, preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds of nitric acid; pent-3-en-1-ol. Its versatility and reactivity make it a valuable compound in various fields of research and industry.
Properties
CAS No. |
89649-06-9 |
|---|---|
Molecular Formula |
C5H11NO4 |
Molecular Weight |
149.15 g/mol |
IUPAC Name |
nitric acid;pent-3-en-1-ol |
InChI |
InChI=1S/C5H10O.HNO3/c1-2-3-4-5-6;2-1(3)4/h2-3,6H,4-5H2,1H3;(H,2,3,4) |
InChI Key |
PJAKMGHIBXRZAL-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCCO.[N+](=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


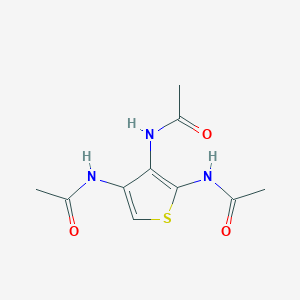
![1-(4-{[2-(Phenylsulfanyl)ethyl]sulfanyl}phenyl)propan-2-one](/img/structure/B14384372.png)
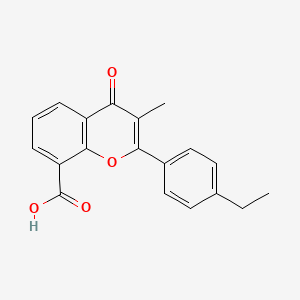
![2-Methylbutyl 4'-butoxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B14384383.png)
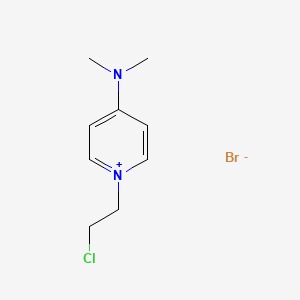
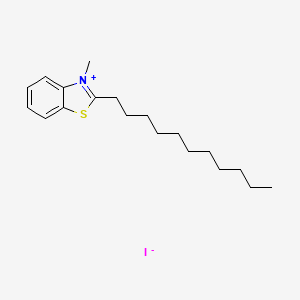
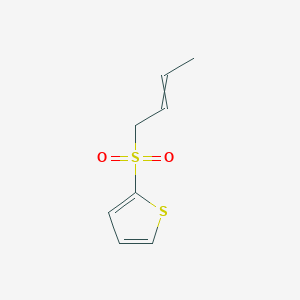
![N-[2-(Ethylsulfanyl)ethyl]-3-oxobutanamide](/img/structure/B14384398.png)
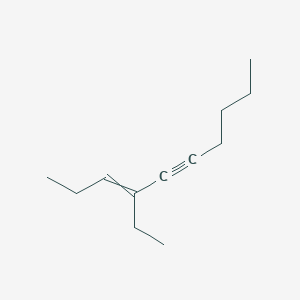
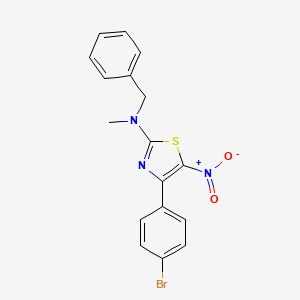
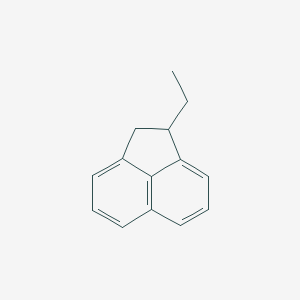
![5-Methyl-5-[6-(phenylselanyl)hexyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14384417.png)
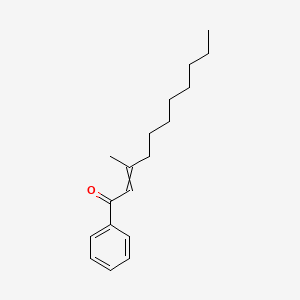
![Acetic acid;[4-[2-(3,5-dihydroxyphenyl)ethyl]phenyl] acetate](/img/structure/B14384429.png)
